1-(2,5-dichlorobenzoyl)azocane
Overview
Description
1-(2,5-dichlorobenzoyl)azocane, also known as DCBA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCBA is a heterocyclic compound that contains both an azo group and a benzoyl group, making it useful in various fields of study, including chemistry, biology, and medicine. In
Scientific Research Applications
1-(2,5-dichlorobenzoyl)azocane has been used in various scientific research applications, including the development of new drugs, the study of enzyme kinetics, and the investigation of protein-protein interactions. In drug development, 1-(2,5-dichlorobenzoyl)azocane has been found to have anticancer and antiviral properties, making it a potential candidate for the treatment of various diseases. In enzyme kinetics, 1-(2,5-dichlorobenzoyl)azocane has been used to study the activity of enzymes such as chymotrypsin and trypsin. In protein-protein interactions, 1-(2,5-dichlorobenzoyl)azocane has been used to investigate the binding affinity between proteins, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorobenzoyl)azocane is not fully understood, but it is believed to involve the formation of a covalent bond between the azo group and the target molecule. This covalent bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the target molecule.
Biochemical and Physiological Effects:
1-(2,5-dichlorobenzoyl)azocane has been found to have various biochemical and physiological effects, depending on the target molecule. In enzyme inhibition studies, 1-(2,5-dichlorobenzoyl)azocane has been shown to inhibit the activity of chymotrypsin and trypsin, which are involved in the digestion of proteins. In protein-protein interaction studies, 1-(2,5-dichlorobenzoyl)azocane has been found to disrupt the binding of proteins such as p53 and MDM2, which are involved in the regulation of cell growth and division. These effects suggest that 1-(2,5-dichlorobenzoyl)azocane has potential applications in drug development and disease treatment.
Advantages and Limitations for Lab Experiments
1-(2,5-dichlorobenzoyl)azocane has several advantages for lab experiments, including its high purity and stability, as well as its ability to form covalent bonds with target molecules. However, 1-(2,5-dichlorobenzoyl)azocane also has limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and handling. These limitations should be taken into consideration when using 1-(2,5-dichlorobenzoyl)azocane in lab experiments.
Future Directions
There are several future directions for the study of 1-(2,5-dichlorobenzoyl)azocane. One potential direction is the investigation of its anticancer and antiviral properties, with the aim of developing new drugs for the treatment of cancer and viral infections. Another direction is the study of its interactions with other target molecules, such as DNA and RNA, which could provide insights into the mechanisms of various biological processes. Finally, the development of new synthesis methods for 1-(2,5-dichlorobenzoyl)azocane could improve its availability and reduce its cost, making it more accessible for scientific research.
properties
IUPAC Name |
azocan-1-yl-(2,5-dichlorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO/c15-11-6-7-13(16)12(10-11)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLKSHBRAYXULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(2,5-dichlorophenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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